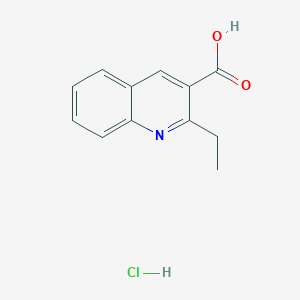

![molecular formula C6H3ClIN3 B2500905 7-Cloro-3-yodopirazolo[1,5-a]pirimidina CAS No. 1687740-23-3](/img/structure/B2500905.png)

7-Cloro-3-yodopirazolo[1,5-a]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

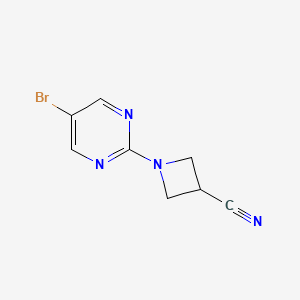

The compound 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is a halogenated pyrazolopyrimidine, a class of heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyrimidine ring. These compounds are of interest due to their potential biological activities and their use as intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives has been described in several studies. For instance, the synthesis of 5-chloroformycin A and related 5,7-disubstituted pyrazolo[4,3-d]pyrimidines from formycin A involves chlorination and subsequent reactions to introduce various substituents at the 7-position of the pyrazolopyrimidine ring . Another study reports the synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, which, although structurally different, shares the halogenation pattern and could provide insights into the reactivity of halogen substituents in these heterocycles . Additionally, the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates the introduction of various substituents at the 7-position, which is relevant to the compound of interest .

Molecular Structure Analysis

The molecular structure of halogenated pyrazolopyrimidines can be confirmed using techniques such as single-crystal X-ray analysis, as demonstrated for 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines . Although the exact structure of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is not provided, similar analytical techniques would likely be employed to confirm its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of halogenated pyrazolopyrimidines includes the potential for ring rearrangements, such as the Dimroth rearrangement observed in the conversion of 1,2,4-triazolo[4,3-c]pyrimidines to their [1,5-c] analogues . Furthermore, the presence of halogen substituents on the pyrimidine nucleus allows for versatile synthetic transformations, including palladium-catalyzed cross-couplings and direct aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine would be influenced by the presence of the halogen atoms. Halogens are known to impact the electron distribution within the molecule, potentially affecting its boiling point, melting point, solubility, and stability. The stability of halogenated pyrazolopyrimidines can vary, with some compounds being susceptible to isomerization under ambient conditions, while others, particularly those with substitutions at the C-5 position, exhibit greater stability . The compound's reactivity towards nucleophiles and electrophiles would also be an important aspect of its chemical properties.

Aplicaciones Científicas De Investigación

Conclusión

La versatilidad de la 7-Cloro-3-yodopirazolo[1,5-a]pirimidina en la química medicinal, la ciencia de los materiales, los agroquímicos y la química analítica subraya su importancia en la investigación científica. A medida que las investigaciones continúan, podríamos descubrir incluso más aplicaciones para este intrigante compuesto . 🌟

Safety and Hazards

7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is known to cause severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If swallowed, it is recommended to rinse the mouth and not induce vomiting. Immediate medical attention is required .

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are known to interact with various biological targets, but the specific targets for this compound need further investigation.

Mode of Action

Pyrazolo[1,5-a]pyrimidines are generally known for their ability to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Biochemical Pathways

Compounds with similar structures have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Compounds with similar structures have shown significant inhibitory activity . The specific molecular and cellular effects of this compound would depend on its targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability. The compound 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is recommended to be stored at 2-8°C , indicating that temperature could be a crucial environmental factor for its stability.

Propiedades

IUPAC Name |

7-chloro-3-iodopyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCMWZQGBAYVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)I)N=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

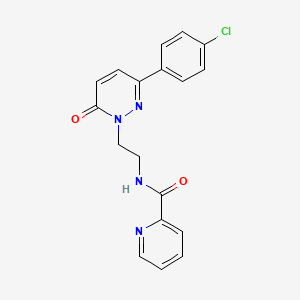

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)

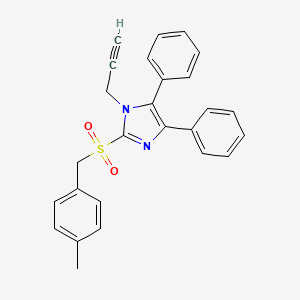

![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)

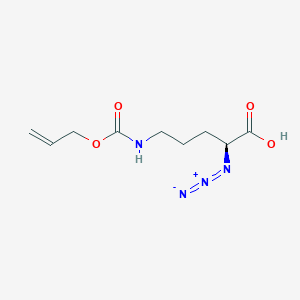

![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2500844.png)